N-(2-ethoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H19N5O3S2 and its molecular weight is 429.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-ethoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound distinguished by its unique structural features, including an ethoxyphenyl group and a thiadiazole moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer domains.
Structural Characteristics
The molecular structure of this compound can be broken down into several functional components:
Component | Description |
---|---|
Ethoxyphenyl Group | Enhances lipophilicity and biological interactions. |
Thiadiazole Moiety | Known for antimicrobial and antifungal properties. |
Phenylureido Group | Potentially increases interaction with biological targets. |
This combination suggests that the compound may exhibit significant pharmacological properties, making it a candidate for further exploration in medicinal chemistry.
Antimicrobial Properties
Preliminary studies indicate that the thiadiazole component of the compound is associated with antimicrobial activity. Thiadiazoles are well-documented for their effectiveness against various pathogens. The presence of the ethoxyphenyl and phenylureido groups may enhance this activity by improving solubility and binding affinity to microbial targets.
Anticancer Activity
Research has highlighted the potential of thiadiazole derivatives in cancer therapy. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In a study evaluating similar thiadiazole compounds, significant cytotoxicity was observed against ovarian cancer cells (A2780) through mechanisms involving apoptosis and oxidative stress .
The following table summarizes findings from studies on related compounds:
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Thiadiazole Derivative 1 | HeLa | 29 | Apoptosis via caspase activation |
Thiadiazole Derivative 2 | A2780 | 25 | Oxidative stress and DNA damage |
N-(2-ethoxyphenyl)... | MCF-7 | TBD | TBD |
Case Studies
- Cytotoxicity Evaluation : A study on a series of thiadiazole derivatives revealed that modifications to the thiadiazole ring significantly impacted cytotoxicity against cancer cell lines. The introduction of phenylureido groups improved interaction with cellular targets, enhancing overall efficacy .
- Mechanistic Insights : Research into the mechanisms of action for similar compounds indicated that they could induce cell death through multiple pathways, including oxidative stress and apoptosis. This multifaceted approach may lead to better therapeutic outcomes in cancer treatment .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S2/c1-2-27-15-11-7-6-10-14(15)21-16(25)12-28-19-24-23-18(29-19)22-17(26)20-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,21,25)(H2,20,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWMPAHETDIKPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.